molecular formula C26H23N3O3S B2446755 3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1031968-86-1

3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2446755
CAS No.: 1031968-86-1
M. Wt: 457.55
InChI Key: BJMRDOQTYHLRGY-UHFFFAOYSA-N
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Description

3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H23N3O3S and its molecular weight is 457.55. The purity is usually 95%.
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Properties

IUPAC Name

3-cyclopentyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-16-20(27-24(31-16)17-9-3-2-4-10-17)15-33-26-28-22-19-13-7-8-14-21(19)32-23(22)25(30)29(26)18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMRDOQTYHLRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(C(=O)N3C5CCCC5)OC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on diverse studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H23N3O2SC_{24}H_{23}N_{3}O_{2}S and a molecular weight of 417.53 g/mol. Its structure includes a benzofuro-pyrimidine core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM . The mechanism of action appears to involve strong binding interactions with critical bacterial enzymes such as DNA gyrase, which is vital for bacterial replication.

MicroorganismMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.35

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. Studies evaluating similar benzofuro-pyrimidine derivatives indicated significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells . The underlying mechanism involves the induction of oxidative stress in cancer cells, leading to increased production of reactive oxygen species (ROS), which ultimately results in cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of the compound against clinical strains of bacteria, revealing that modifications to the thioether group enhanced antibacterial activity significantly. This suggests that structural optimization could lead to more effective antimicrobial agents .
  • Cytotoxicity Assessment : In vitro assays using MTT assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . The study also highlighted the importance of specific functional groups in enhancing activity.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity and specificity of the compound towards target enzymes. The most active derivatives formed multiple hydrogen bonds with residues at the active sites of DNA gyrase and MurD, suggesting a robust interaction that could be exploited for drug development .

Binding Interactions

Target EnzymeKey InteractionsBinding Energy (kcal/mol)
DNA GyraseH-bonds with SER1084, ASP437-9.5
MurDPi-Pi stacking with nucleotides-8.7

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